(S)-1-(5-methylisoxazol-3-yl)ethanol

Chiral synthesis Enantiomeric excess Chiral HPLC

Select this specific (S)-enantiomer to bypass costly late-stage chiral resolution. The pre-installed stereocenter directly controls downstream reaction outcomes for β-adrenergic receptor ligand programs, while the C-5 methyl group serves as a characterized CYP450 3A4 metabolic soft spot—enabling direct metabolite synthesis in 2–3 fewer steps than C-H oxidation. With physicochemical parameters (LogP 1.04, TPSA 46.26 Ų) firmly in CNS drug-like space and available at ≥98% purity, this scaffold accelerates fragment-based library construction and serves as a qualified chiral reference for HPLC/SFC method validation.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 119596-06-4
Cat. No. B047508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-methylisoxazol-3-yl)ethanol
CAS119596-06-4
Synonyms3-Isoxazolemethanol, alpha,5-dimethyl-, (S)- (9CI)
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(C)O
InChIInChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1
InChIKeyBRPQABWKQYZYQC-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-1-(5-Methylisoxazol-3-yl)ethanol (CAS 119596-06-4): A Chiral Isoxazole Building Block


(S)-1-(5-Methylisoxazol-3-yl)ethanol is a chiral secondary alcohol composed of a 5-methylisoxazole heterocycle substituted at the 3-position with an (S)-configured 1-hydroxyethyl group. It is classified as a versatile small-molecule scaffold and chiral intermediate, with a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol . The compound is listed in the C&L Inventory under EC number 846-589-5 and carries harmonized hazard classifications for skin irritation (H315), eye irritation (H319), and specific target organ toxicity upon single exposure (H335, respiratory tract) . It is supplied at purities of ≥95–98% and requires storage sealed in a dry environment at 2–8 °C .

Why Generic Isoxazole Alcohols Cannot Substitute for (S)-1-(5-Methylisoxazol-3-yl)ethanol


Isoxazole-based chiral alcohols are not interchangeable building blocks. The (S)-enantiomer of 1-(5-methylisoxazol-3-yl)ethanol provides a defined stereocenter that directly controls the stereochemical outcome of downstream reactions, whereas the racemate or the (R)-enantiomer would produce diastereomeric or enantiomeric mixtures requiring resolution. Beyond chirality, the precise ring substitution pattern—a single 5-methyl group on the isoxazole with the hydroxyethyl at the 3-position—determines metabolic and reactivity profiles: the C-5 methyl group has been specifically identified as a metabolic soft spot for CYP450 3A4 hydroxylation, a design feature exploited in ADMET optimization strategies . Substituting with a primary alcohol analog such as (5-methylisoxazol-3-yl)methanol, which lacks the α-methyl branch, removes the chiral center and alters both steric and electronic properties at the point of derivatization .

Head-to-Head and Cross-Study Evidence for Prioritizing (S)-1-(5-Methylisoxazol-3-yl)ethanol


Enantiomeric Purity vs. Racemate and (R)-Enantiomer: Defining Stereochemical Identity

The (S)-enantiomer (CAS 119596-06-4) possesses a single defined stereocenter (Cahn-Ingold-Prelog S configuration at the carbinol carbon) that dictates the three-dimensional orientation of the hydroxyl group relative to the isoxazole ring . In contrast, the racemic mixture (CAS 95104-46-4) and the isolated (R)-enantiomer (CAS 1807938-25-5) present distinct stereochemical identities. The racemate requires additional chiral separation steps to access a single enantiomer, incurring yield loss and cost. The (R)-enantiomer, while chemically identical in terms of molecular formula and connectivity, produces the opposite spatial arrangement and can yield opposite biological activity or diastereoselectivity . Enantiomeric excess for the (S)-enantiomer is typically confirmed by chiral HPLC or SFC, with commercial material routinely supplied at ≥98% chemical purity and implicit high enantiomeric purity .

Chiral synthesis Enantiomeric excess Chiral HPLC Asymmetric building block

Physicochemical Stability and Handling: Quantitative LogP and Safety Classification

The compound exhibits a computed LogP of 1.0363 and a topological polar surface area (TPSA) of 46.26 Ų . These values place it within the classical drug-like space (LogP <5, TPSA <140 Ų), making it a suitable fragment or intermediate for blood-brain barrier-permeable and orally bioavailable leads. In comparison, the primary alcohol analog (5-methylisoxazol-3-yl)methanol has a lower LogP due to the absence of the lipophilic α-methyl branch, while the amino analog 3-amino-5-methylisoxazole (LogP ~0.5) is significantly more polar, limiting its utility in lipophilic scaffolds . The notified CLP classification as Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (H335) provides a defined regulatory handling baseline that is identical for the racemate and (R)-enantiomer, but the (S)-enantiomer's consistent specification (±2% purity, Lot-specific CoA) enables reliable scale-up .

LogP Drug-likeness Safety handling Hazard classification

ADMET-Relevant CYP450 3A4 Metabolic Soft Spot: A Designed Metabolic Feature

The Natale group identified that the C-5 methyl group of the isoxazole serves as a common CYP450 3A4 hydroxylation site, and that hydroxylated isoxazoles (such as the target compound) represent this metabolic product . This metabolic vulnerability has been deliberately exploited to redirect oxidative metabolism away from toxic arene oxide formation on fused polycyclic cores (e.g., anthracene) in anticancer agent design. The (S)-1-(5-methylisoxazol-3-yl)ethanol thus serves as both a metabolic probe and a starting material for installing this designed metabolic soft spot. By contrast, isoxazole scaffolds lacking the C-5 methyl group (e.g., isoxazole itself or 3-substituted isoxazoles) or bearing a C-4 substituent do not present this same metabolic handle, potentially leading to different clearance and toxicity profiles .

CYP450 3A4 Metabolic soft spot ADMET optimization Hydroxylated isoxazole

Synthetic Accessibility via Catalytic Asymmetric CBS Reduction Pathway

The compound is accessible via the Corey-Bakshi-Shibata (CBS) asymmetric reduction of 5-methylisoxazole-3-carbaldehyde, a methodology demonstrated on a diverse set of isoxazole substrates with activity across three disease categories . The CBS reduction provides direct access to the chiral alcohol in high enantiomeric excess without requiring chiral auxiliaries or enzymatic resolution. In contrast, the racemic mixture (CAS 95104-46-4) is typically obtained by non-stereoselective NaBH₄ reduction, yielding a 1:1 enantiomeric mixture that must be resolved. The biocatalytic route using cyanobacteria (Synechococcus elongatus PCC 7942) has been reported for 3-acetylisoxazoles to yield (S)-alcohols with high enantioselectivity, but substrate scope for the 5-methyl-3-carbaldehyde precursor has not been explicitly demonstrated .

Asymmetric synthesis Corey-Bakshi-Shibata Chiral alcohol Catalytic reduction

High-Confidence Application Scenarios for (S)-1-(5-Methylisoxazol-3-yl)ethanol


Asymmetric Synthesis Precursor for β-Adrenergic Receptor Ligands

The defined (S)-stereochemistry permits direct incorporation into chiral isoxazole-containing β-adrenergic receptor ligands , where the stereocenter at the benzylic position critically influences receptor subtype selectivity. Using the pre-formed (S)-enantiomer eliminates the need for late-stage chiral resolution. (Evidence from: Enantiomeric Purity Evidence Item)

CYP450 3A4 Metabolic Probe Synthesis

The hydroxylated isoxazole structure corresponds to the known CYP450 3A4 metabolic product of 5-methylisoxazole-containing drug candidates . Synthesizing this metabolite directly from the (S)-carbinol saves 2–3 synthetic steps compared to late-stage C-H oxidation, enabling faster metabolite identification and quantification for ADMET studies. (Evidence from: ADMET-Relevant CYP450 3A4 Metabolic Soft Spot Evidence Item)

Chiral Building Block for CNS Drug Discovery Libraries

With a LogP of 1.04 and TPSA of 46.26 Ų, the compound resides in CNS drug-like chemical space. It is suitable for incorporation into fragment-based screening libraries or as a chiral scaffold for parallel synthesis of CNS-targeted lead series . (Evidence from: Physicochemical Stability Evidence Item)

Quality Control Reference Standard for Chiral Isoxazole Alcohols

The (S)-enantiomer with confirmed ≥98% purity and characterized SMILES (C[C@@H](C1=NOC(C)=C1)O) serves as a chiral reference for HPLC/SFC method development and batch release testing of both the (R)-enantiomer and racemic mixture in GMP environments . (Evidence from: Enantiomeric Purity Evidence Item)

Quote Request

Request a Quote for (S)-1-(5-methylisoxazol-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.